molecular formula C22H22FN3O2 B4499418 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B4499418
M. Wt: 379.4 g/mol
InChI Key: FVHLOCLVBJBARO-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted with a 2-fluorophenylcarbonyl group and a propan-1-one linker connected to a 1H-indol-3-yl moiety. Its structural design combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological receptors (e.g., 5-HT6, CB1) due to their ability to engage in π-π interactions and hydrogen bonding .

Properties

IUPAC Name

1-[4-(2-fluorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-19-7-3-1-6-18(19)22(28)26-13-11-25(12-14-26)21(27)10-9-16-15-24-20-8-4-2-5-17(16)20/h1-8,15,24H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLOCLVBJBARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine moiety. The final step involves the coupling of the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their pharmacological or structural differences:

Compound Name Key Structural Differences Reported Activity/Properties Source
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545) - 3-Chlorophenyl (vs. 2-fluorophenyl)
- Indol-6-yl (vs. indol-3-yl)
Screening compound; no explicit activity data, but structural similarity suggests CNS targeting .
3-(1H-Indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one - 4-Methoxyphenyl (electron-donating vs. 2-fluorophenyl) Methoxy group may reduce receptor affinity due to decreased electronegativity .
1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one - Nitro and trifluoromethyl groups
- Additional hydroxyl groups
Enhanced solubility but potential toxicity from nitro group; unconfirmed receptor activity .
1-(2-Fluorophenyl)-3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one dihydrochloride - 4-Fluorobenzyl-piperazine (vs. 2-fluorophenylcarbonyl)
- Dihydrochloride salt
Improved solubility due to salt form; benzyl linker may alter pharmacokinetics .
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one - Enone backbone (vs. propan-1-one)
- Furan-2-carbonyl substituent
Conformational rigidity from double bond; furan may reduce metabolic stability .

Impact of Substituent Position and Electronic Effects

  • Fluorine vs. Chlorine/Methoxy : The 2-fluorophenyl group in the target compound provides ortho-substitution, creating steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methoxy or 4-chloro). Ortho-fluorine enhances dipole interactions with receptor pockets, as seen in 5-HT6 antagonists like compound 4j (pKi = 7.83) .
  • Indole Position: Indol-3-yl (target) vs.

Biological Activity

The compound 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, particularly in the realms of neuropharmacology and oncology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, an indole moiety, and a fluorophenyl carbonyl group, which contribute to its pharmacological properties. The molecular formula is C19H21FN2OC_{19}H_{21}FN_2O, and its structure can be represented as follows:

Structure 14[(2fluorophenyl)carbonyl]piperazin1yl3(1Hindol3yl)propan1one\text{Structure }this compound

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with indole and fluorophenyl carbonyl precursors. The method may include:

  • Refluxing the reactants in an appropriate solvent.
  • Purification through recrystallization or chromatography to obtain the final product.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. A study evaluated various piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high efficacy .

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
This compoundModerateHigh

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. In vitro studies have demonstrated that it can modulate these receptors, suggesting potential applications in treating disorders like depression and anxiety .

Anticancer Properties

The indole structure is often associated with anticancer activity. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antidepressant Effects : A clinical trial involving a related piperazine derivative showed significant improvements in patients with major depressive disorder, suggesting that compounds with similar structures may offer therapeutic benefits .
  • Anticancer Efficacy : Research on indole-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, supporting the hypothesis that this compound could possess similar properties .

The proposed mechanisms of action for this compound include:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors may lead to altered neurotransmission.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial involvement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

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